4-(S-Propylthiomethyl)phenylboronic acid, pinacol ester
Description
4-(S-Propylthiomethyl)phenylboronic acid, pinacol ester is a boronic acid derivative where the boronic acid group is protected as a pinacol ester, and the phenyl ring is substituted with an S-propylthiomethyl group. This compound belongs to a class of organoboron reagents widely used in Suzuki-Miyaura cross-coupling reactions, drug delivery systems, and bioresponsive materials due to its stability and reversible diol-binding properties . The pinacol ester moiety enhances solubility in organic solvents and reduces hydrolysis rates compared to unprotected boronic acids, making it suitable for applications requiring controlled release or environmental sensitivity .
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[4-(propylsulfanylmethyl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BO2S/c1-6-11-20-12-13-7-9-14(10-8-13)17-18-15(2,3)16(4,5)19-17/h7-10H,6,11-12H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXOJPUWDLXNJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CSCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(S-Propylthiomethyl)phenylboronic acid, pinacol ester typically involves the borylation of an aryl halide precursor. One common method is the Ir-catalyzed borylation of arenes, followed by the oxidative cleavage of the pinacol boronates . The reaction conditions often include the use of iridium catalysts and pinacol as the boron source, with the reaction being carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar borylation techniques but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The reagents and catalysts are often recycled to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
4-(S-Propylthiomethyl)phenylboronic acid, pinacol ester undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Hydrolysis: The ester can hydrolyze under physiological pH, leading to the formation of the corresponding boronic acid.
Oxidation: The compound can be oxidized to form boronic acids or other boron-containing compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used in oxidation reactions.
Major Products Formed
Biaryl Compounds: Formed in Suzuki-Miyaura coupling reactions.
Boronic Acids: Formed upon hydrolysis or oxidation.
Scientific Research Applications
Medicinal Chemistry
Boronic acids and their derivatives, including 4-(S-Propylthiomethyl)phenylboronic acid, pinacol ester, have been extensively studied for their biological activities. They exhibit significant potential in:
- Anticancer Activity : Boronic acids have been shown to inhibit proteasomes, which are crucial for regulating protein degradation in cancer cells. This inhibition can lead to apoptosis (programmed cell death) in tumor cells. For instance, studies indicate that certain boronic acid derivatives can selectively target cancerous tissues while sparing normal cells .
- Antibacterial and Antiviral Properties : Research has demonstrated that boronic acids can disrupt bacterial cell walls and inhibit viral replication. Their mechanism often involves targeting specific enzymes crucial for bacterial survival or viral lifecycle .
- Sensor Development : Boronic acids are utilized in the design of sensors for glucose monitoring and other biochemical applications due to their ability to form reversible covalent bonds with diols. This property allows for the detection of specific biomolecules in complex mixtures .
Organic Synthesis
In organic chemistry, this compound serves as a critical building block:
- Cross-Coupling Reactions : This compound is commonly employed in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds. The reaction involves the coupling of aryl halides with boronic acids in the presence of palladium catalysts, facilitating the formation of carbon-carbon bonds .
- Functionalization of Oligonucleotides : Recent studies highlight the use of boronic acids in modifying oligonucleotides for therapeutic applications. The selective introduction of boronic acid moieties into DNA or RNA can enhance their stability and functionality, making them suitable for gene therapy and RNA interference techniques .
Materials Science
The unique properties of this compound extend to materials science:
- Polymer Chemistry : Boronic acids are used to create dynamic covalent bonds within polymer networks, leading to materials with self-healing properties and enhanced mechanical strength. These materials can respond to environmental stimuli, making them suitable for applications in smart coatings and drug delivery systems .
- Nanotechnology : The compound's ability to form complexes with various metals allows it to be used in the synthesis of nanoparticles with tailored properties for catalysis and drug delivery applications .
Case Study 1: Anticancer Drug Development
A study investigated the efficacy of a series of boronic acid derivatives, including this compound, against prostate cancer cells. The results demonstrated that these compounds significantly inhibited cell proliferation through proteasome inhibition pathways.
Case Study 2: Synthesis of Biaryl Compounds
In a synthetic route involving Suzuki-Miyaura coupling, researchers successfully utilized this compound as a key reagent to produce complex biaryl structures that are precursors for pharmaceuticals.
Mechanism of Action
The primary mechanism by which 4-(S-Propylthiomethyl)phenylboronic acid, pinacol ester exerts its effects is through the formation of covalent bonds with other molecules. In Suzuki-Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . The compound’s ability to form reversible covalent bonds with diols is also exploited in drug delivery and sensor applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Thiomethyl Derivatives
Several phenylboronic acid pinacol esters with thiomethyl-based substituents have been synthesized, differing in alkyl chain length or functional groups:
Key Observations :
- Synthesis Efficiency : SA-PeroxyDTCN-1 (62% yield) outperforms SA-PeroxyTCN-1 (36%) due to optimized reaction conditions using 4-fluorophenyl thiochloroformate .
- Commercial Availability : 4-(S-Propylthiomethyl)phenylboronic acid, pinacol ester is priced at $500/250 mg (95% purity), comparable to other thiomethyl derivatives .
Functional Group Modifications
Hydroxymethyl vs. Aminomethyl Derivatives
Key Differences :
- Reactivity: The hydroxymethyl derivative forms stable conjugates with cyclodextrins for targeted drug delivery (e.g., OX-βCD nanoparticles in atherosclerosis therapy) . In contrast, the aminomethyl variant serves as a versatile intermediate for fluorescent probes and heterocyclic synthesis .
- Solubility: Hydroxymethyl derivatives exhibit better aqueous compatibility, while aminomethyl derivatives require organic solvents for reactions .
Carboxylic Acid and Ureido Derivatives

Key Differences :
Solubility and Stability
- Solubility : Pinacol esters generally exhibit high solubility in acetone, THF, and dichloromethane due to the pinacol group . For example, phenylboronic acid pinacol ester dissolves readily even at low temperatures, unlike its parent acid .
- Hydrolysis Resistance : Hindered cyclic esters (e.g., pinacol) resist hydrolysis better than acyclic esters, retaining bioactivity in aqueous environments .
Drug Delivery Systems
- ROS-Responsive Release: 4-(Hydroxymethyl)phenylboronic acid pinacol ester is integrated into cyclodextrin-based nanoparticles for H₂O₂-triggered antibiotic release (e.g., moxifloxacin) .
- Dual Sensitivity : Thiomethyl derivatives like 4-(S-Propylthiomethyl)phenylboronic acid enable ROS/pH dual-responsive systems, releasing therapeutics in inflammatory environments .
Biological Activity
4-(S-Propylthiomethyl)phenylboronic acid, pinacol ester (CAS No. 2246858-23-9) is a boronic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a propylthiomethyl group and a pinacol ester moiety, contributing to its reactivity and interaction with biological systems.
The compound can be synthesized through various chemical reactions, typically involving the reaction of 4-(S-propylthiomethyl)phenylboronic acid with pinacol. Its chemical formula is , and it exhibits high solubility in organic solvents, which enhances its applicability in biological studies.
Biological Activity
Research into the biological activity of this compound has revealed several important findings:
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against a range of bacteria. The mechanism may involve the inhibition of bacterial RNA polymerase, disrupting protein synthesis and leading to cell death.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation in various cellular models. In vitro studies suggest that it may modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines .
- Potential as a Therapeutic Agent : Ongoing research is exploring its potential use as a therapeutic agent for conditions such as cancer and diabetes. The ability of boronic acids to interact with biological targets makes them suitable candidates for drug development .
Case Studies
Several case studies highlight the biological relevance of this compound:
-
Study on Antimicrobial Activity :
- Objective : To evaluate the efficacy of 4-(S-Propylthiomethyl)phenylboronic acid against Gram-positive and Gram-negative bacteria.
- Methodology : Disk diffusion method was employed to assess antibacterial activity.
- Results : Significant inhibition zones were observed against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial properties.
-
Study on Anti-inflammatory Mechanisms :
- Objective : To investigate the anti-inflammatory effects on L929 fibroblast cells.
- Methodology : Cells were treated with varying concentrations of the compound, followed by stimulation with lipopolysaccharide (LPS).
- Results : The treatment resulted in decreased levels of TNF-α and IL-6, suggesting that the compound effectively mitigates inflammatory responses.
Data Table: Summary of Biological Activities
| Biological Activity | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine levels | |
| Potential therapeutic use | Modulation of disease pathways |
The proposed mechanism of action for 4-(S-Propylthiomethyl)phenylboronic acid involves its interaction with specific molecular targets within cells:
Q & A
Q. What are the standard synthetic routes for preparing 4-(S-propylthiomethyl)phenylboronic acid, pinacol ester, and how is the pinacol ester group stabilized during synthesis?
The compound is typically synthesized via a multi-step procedure. A common approach involves oxidative cleavage of the pinacol ester using NaIO₄ in a THF/water/HCl mixture, followed by functionalization (e.g., thioureido or acetyl group introduction). The pinacol ester enhances stability by protecting the boronic acid from hydrolysis, enabling easier handling in organic solvents . Post-synthesis, purification often involves vacuum distillation, ethanol dissolution, and filtration to remove inorganic salts .
Q. How does solvent choice affect the solubility of this pinacol ester derivative, and what empirical data supports this?
The pinacol ester group significantly improves solubility compared to the parent boronic acid. For example, solubility temperatures in acetone, cyclohexane, and water have been experimentally determined (Fig. 3 in ). Wilson equation correlations show high miscibility in polar aprotic solvents (e.g., THF) even at low temperatures, while limited solubility in non-polar solvents like cyclohexane necessitates solvent screening for reaction optimization .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Key precautions include:
- Avoiding skin/eye contact (use PPE, rinse with water for ≥15 minutes upon exposure) .
- Storing in sealed containers under dry, refrigerated conditions to prevent ester hydrolysis .
- Using inert atmospheres during reactions to mitigate oxidative side reactions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data during Suzuki-Miyaura cross-coupling reactions?
Reactivity inconsistencies often arise from steric/electronic effects of the S-propylthiomethyl group. For example, the amino group in analogs like 4-amino-2-methylphenylboronic acid pinacol ester alters electronic density, affecting coupling efficiency. To address this:
Q. What mechanistic insights explain the compound’s ROS-responsive behavior in biomedical applications?
The pinacol ester undergoes ROS-mediated cleavage (e.g., by H₂O₂ or ONOO⁻), releasing the boronic acid and unmasking a phenol group. This triggers a self-immolative reaction, enabling controlled drug release or probe activation (Fig. 1b in ). Kinetic studies using fluorescence assays or HPLC can quantify ROS sensitivity, with rate constants dependent on substituent electronic effects .
Q. How do structural analogs of this compound compare in stability and reactivity for drug delivery systems?
Comparative studies () reveal:
- 3-(Hydroxymethyl)-5-methylphenylboronic acid pinacol ester : Higher hydrolytic stability due to steric shielding of the boronate.
- 4-Acetylphenylboronic acid pinacol ester : Enhanced electron-withdrawing effects accelerate Suzuki coupling but reduce ROS sensitivity.
- 4-(Hydroxymethyl)phenylboronic acid pinacol ester : Superior diol-binding affinity for glucose-sensing applications .
Q. What analytical strategies validate the compound’s purity and structural integrity post-synthesis?
- ¹H/¹³C NMR : Confirm boronate ester peaks (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane signals at δ 1.0–1.3 ppm) and absence of hydrolyzed boronic acid .
- HRMS : Verify molecular ion peaks (e.g., [M+H⁺] for C14H19BO3 at m/z 246.11) .
- Solubility profiling : Compare experimental vs. Wilson equation-predicted values to detect impurities .
Methodological Considerations
Q. How can researchers optimize yields in multi-step syntheses involving this compound?
- Step 1 (Ester cleavage) : Use excess NaIO₄ (1.2 equiv.) in THF/H₂O/HCl to ensure complete boronic acid release .
- Step 2 (Functionalization) : For acetyl or thioureido derivatives, employ anhydrous conditions (e.g., DCM, TEA) to prevent ester hydrolysis. Purify via column chromatography (silica gel, hexane/EtOAc gradient) .
- Troubleshooting low yields : Monitor pH during aqueous workups (target pH 7–8) to avoid boronate precipitation .
Q. What computational tools predict the compound’s reactivity in novel reaction systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

